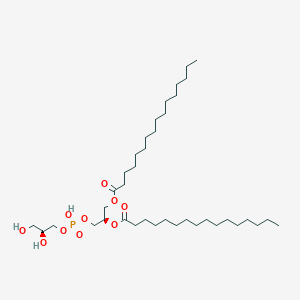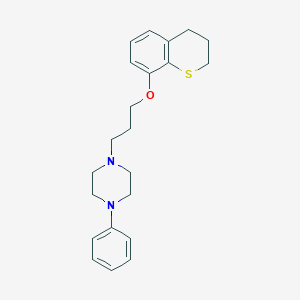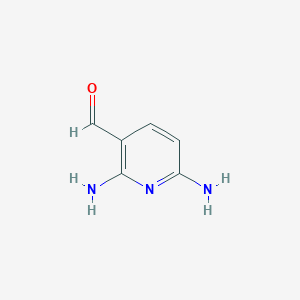
2,6-Diaminonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminonicotinaldehyde is a nitrogen-based heterocyclic compound derived from pyridine. Pyridine derivatives are known for their significant roles in various biochemical processes and their presence in numerous bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminonicotinaldehyde typically involves the reaction of 2,6-diaminopyridine with formylating agents under controlled conditions. One common method includes the use of formic acid and formaldehyde in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous process involving a rotating packed bed reactor. This method enhances mass transfer and reduces reaction time, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which have significant biological and chemical properties .
Scientific Research Applications
2,6-Diaminonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive ligand in various biochemical processes.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of chemosensors and electrocatalysts
Mechanism of Action
The mechanism of action of 2,6-Diaminonicotinaldehyde involves its interaction with molecular targets through its amino and formyl groups. These interactions can lead to the formation of Schiff bases, which are known to exhibit various biological activities. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
2,6-Diaminopyridine: A precursor to 2,6-Diaminonicotinaldehyde, known for its symmetrical structure and biological activity.
3,4-Diaminopyridine: Used in the treatment of neuromuscular disorders, it shares similar structural features but differs in its specific applications.
Pyridine-3-carbaldehyde: Another pyridine derivative with formyl functionality, used in various organic syntheses .
Uniqueness: this compound stands out due to its dual functional groups (amino and formyl), which provide versatility in chemical reactions and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
151510-21-3 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2,6-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |
InChI Key |
YDVDHHVHCIAGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C=O)N)N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)N |
Synonyms |
3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


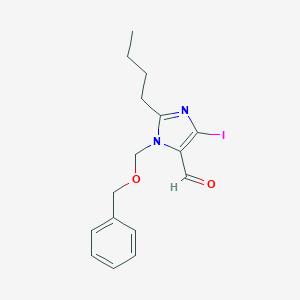
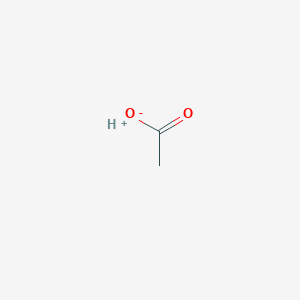
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
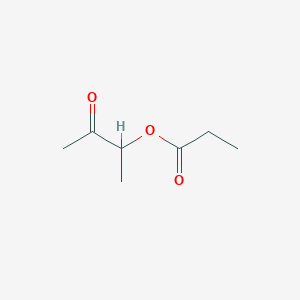
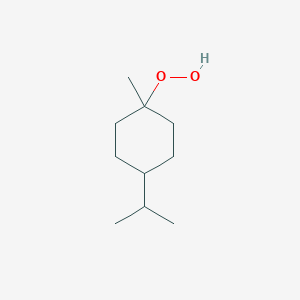
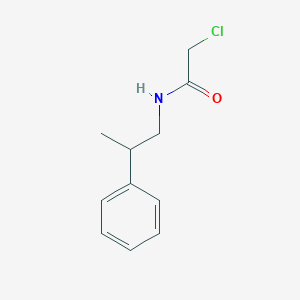
![1-[(E)-prop-1-enyl]pyrrolidin-2-one](/img/structure/B116263.png)
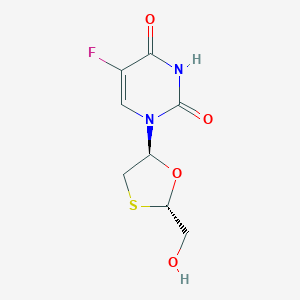
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)


